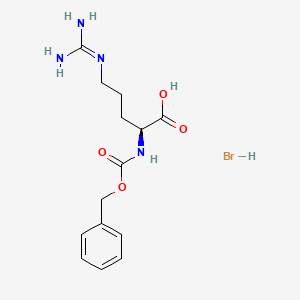
Z-Arg-OH.HBr
Vue d'ensemble
Description
Z-Arg-OH.HBr, also known as L-Arginine, N2-[(phenylmethoxy)carbonyl]-, monohydrobromide (9CI); N-Carbobenzyloxy-L-argininehydrobromide; Na-(Benzyloxycarbonyl)argininehydrobromide, has a CAS number of 73496-41-0 . It has a molecular formula of C14H20N4O4·HBr and a molecular weight of 389.2 .
Molecular Structure Analysis
The IUPAC name for this compound is (2S)-5- { [amino (imino)methyl]amino}-2- { [ (benzyloxy)carbonyl]amino}pentanoic acid hydrobromide . The InChI code for the compound is 1S/C14H20N4O4.BrH/c15-13 (16)17-8-4-7-11 (12 (19)20)18-14 (21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2, (H,18,21) (H,19,20) (H4,15,16,17);1H/t11-;/m0./s1 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 78.4±0.5 cm3, and a molar volume of 230.8±7.0 cm3 . It has 8 H bond acceptors, 6 H bond donors, and 10 freely rotating bonds . Its ACD/LogP is 0.60, and its ACD/LogD (pH 5.5) is -2.01 .Applications De Recherche Scientifique
1. Molecular Structure and Interactions
- Hydrogen Bonding vs. Dispersion Interactions : A study by Li et al. (2019) focused on Z-Arg-OH, exploring the competition between dispersion interactions and conventional hydrogen bonding. They found that conventional hydrogen bonds play a more significant role in stabilizing the molecule than previously thought, challenging the traditional emphasis on dispersion interactions.
2. Photocatalysis and Environmental Applications
- Photocatalytic Oxidation of Elemental Mercury : Jia et al. (2020) developed a Z-scheme heterojunction photocatalyst that efficiently removes gaseous elemental mercury Jia et al. (2020). The oxygen vacancy-rich CeO2/BiOBr was used in this process, demonstrating enhanced photocatalytic activity.
- 3D Hierarchical Z-Scheme Heterojunction : Another study by Jia et al. (2020) on BiOBr/BiOIO3 Z-scheme heterojunctions showed its effectiveness in removing heavy metal mercury under visible light Jia et al. (2020). This study highlights the potential of such heterojunctions in environmental purification.
3. Advanced Material Synthesis
- Synthesis of Corticotropin Peptides : Inouye and Watanabe (1977) described the synthesis of corticotropin peptides, where Z-Arg-OH.HBr played a role in the synthesis process Inouye & Watanabe (1977). This underscores its importance in peptide synthesis and pharmaceutical research.
4. Spectroscopy and Analytical Techniques
- H-D Analysis Using Laser-Induced Breakdown Spectroscopy : Lie et al. (2017) utilized a laser spectroscopy technique for analyzing hydrogen and deuterium, where this compound could potentially be involved in such analysis processes Lie et al. (2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPJZYZTTBHEDE-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


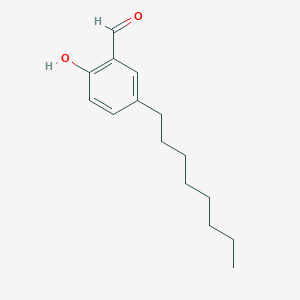
amine](/img/structure/B3152305.png)
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/structure/B3152315.png)

![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

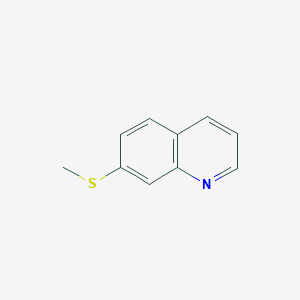


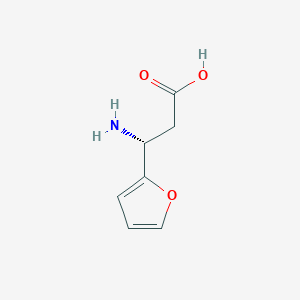
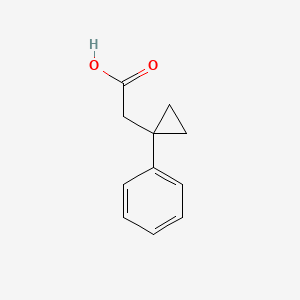
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3152388.png)

![3-[(Phenylacetyl)amino]benzoic acid](/img/structure/B3152395.png)
